molecular formula C19H26N2O2 B2427118 N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361599-81-5

N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2427118
CAS RN: 2361599-81-5
M. Wt: 314.429
InChI Key: QKWFQXTWCHKOSH-AWEZNQCLSA-N
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Description

N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as SA4503 and has been studied extensively for its effects on the central nervous system. In

Scientific Research Applications

SA4503 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and drug addiction. SA4503 has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress. Additionally, SA4503 has been shown to enhance cognitive function and memory in animal models.

Mechanism Of Action

SA4503 acts as a selective sigma-1 receptor agonist, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, neurotransmitter release, and mitochondrial function. By activating the sigma-1 receptor, SA4503 can modulate these cellular processes and promote neuroprotection and cognitive enhancement.
Biochemical and Physiological Effects:
SA4503 has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the promotion of mitochondrial function. Additionally, SA4503 can promote neuroprotection by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of SA4503 is its high purity, which allows for accurate and reproducible results in scientific research. Additionally, SA4503 has been shown to have low toxicity and minimal side effects, making it suitable for use in animal models. However, one limitation of SA4503 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for SA4503 research, including the development of novel sigma-1 receptor agonists with improved pharmacokinetic properties and the investigation of SA4503's potential therapeutic applications in other neurological disorders, such as multiple sclerosis and stroke. Additionally, further research is needed to fully understand the mechanism of action of SA4503 and its effects on various cellular processes in the brain.
Conclusion:
In conclusion, SA4503 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders. SA4503 acts as a selective sigma-1 receptor agonist and has been shown to have neuroprotective effects, enhance cognitive function, and modulate various cellular processes in the brain. While SA4503 has several advantages for use in scientific research, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

SA4503 is synthesized using a multi-step process that involves the reaction of piperidine with 4-ethylphenylacetonitrile. The resulting intermediate is then reacted with propionic anhydride to form the final product, SA4503. This synthesis method has been optimized to produce high yields of SA4503 with high purity, making it suitable for use in scientific research.

properties

IUPAC Name

N-[(1S)-1-(4-ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-15-6-8-16(9-7-15)14(3)20-19(23)17-10-12-21(13-11-17)18(22)5-2/h5-9,14,17H,2,4,10-13H2,1,3H3,(H,20,23)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWFQXTWCHKOSH-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H](C)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

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